2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the benzothieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the oxo group via oxidation reactions.
- Formation of the hydrazide moiety through condensation reactions with hydrazine derivatives.
- Introduction of the pentafluorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield additional ketones or carboxylic acids.
- Reduction may yield alcohols or amines.
- Substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- Benzothiophene derivatives.
- Pyrimidine derivatives.
- Hydrazide derivatives.
Uniqueness
The uniqueness of 2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13F5N4O2S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13F5N4O2S/c20-13-9(14(21)16(23)17(24)15(13)22)5-26-27-11(29)6-28-7-25-18-12(19(28)30)8-3-1-2-4-10(8)31-18/h5,7H,1-4,6H2,(H,27,29)/b26-5+ |
InChI Key |
KEVFMHWNELUZEI-MBAGFTIUSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N/N=C/C4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NN=CC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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